molecular formula C14H13BrClNO2S B6423978 N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide CAS No. 1992156-50-9

N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide

Cat. No.: B6423978
CAS No.: 1992156-50-9
M. Wt: 374.7 g/mol
InChI Key: NQWJTCBSKBHSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by halogenated and alkyl-substituted aromatic rings. Its structure comprises a benzene sulfonamide core with a 4-chloro-3-methylphenyl group attached to the sulfonyl moiety and a 4-bromo-2-methylphenyl substituent on the nitrogen atom. This compound’s molecular weight is estimated to be ~370–390 g/mol based on analogous structures .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2S/c1-9-8-12(4-5-13(9)16)20(18,19)17-14-6-3-11(15)7-10(14)2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWJTCBSKBHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Chloro-3-methyltoluene

The sulfonyl chloride intermediate is obtained through controlled chlorosulfonation. A mixture of 4-chloro-3-methyltoluene (1.0 equiv) and chlorosulfonic acid (3.0 equiv) is stirred at 0–5°C for 4 hours, followed by quenching with ice water. The product is extracted with dichloromethane and purified via recrystallization (hexane/ethyl acetate), yielding 82–87% of a white crystalline solid.

Characterization Data :

  • Melting Point : 112–114°C.

  • IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

  • ¹H NMR (CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.65 (dd, J = 8.4, 2.1 Hz, 1H), 7.52 (d, J = 2.1 Hz, 1H), 2.45 (s, 3H).

Preparation of 4-Bromo-2-methylaniline

Bromination of 2-Methylaniline

Electrophilic bromination is conducted by adding bromine (1.1 equiv) dropwise to a solution of 2-methylaniline in glacial acetic acid at 40°C. After stirring for 2 hours, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 76–80% of a pale-yellow solid.

Characterization Data :

  • Melting Point : 56–58°C.

  • ¹H NMR (CDCl₃) : δ 7.32 (d, J = 8.7 Hz, 1H), 6.98 (dd, J = 8.7, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.65 (br s, 2H), 2.28 (s, 3H).

Coupling of Sulfonyl Chloride and Amine

Direct Sulfonamide Formation

The final step involves reacting 4-chloro-3-methylbenzene-1-sulfonyl chloride (1.0 equiv) with 4-bromo-2-methylaniline (1.2 equiv) in dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol, achieving yields of 85–90%.

Optimization Table :

ConditionVariationYield (%)
SolventDCM vs. THF85 vs. 72
BaseEt₃N vs. Pyridine90 vs. 81
Temperature25°C vs. 40°C88 vs. 78

Characterization Data :

  • Melting Point : 143–145°C.

  • IR (KBr) : 3267 cm⁻¹ (N-H), 1323 cm⁻¹ (S=O).

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.72 (dd, J = 8.4, 2.1 Hz, 1H), 7.65 (d, J = 2.1 Hz, 1H), 7.34 (d, J = 8.7 Hz, 1H), 7.18 (dd, J = 8.7, 2.4 Hz, 1H), 7.02 (d, J = 2.4 Hz, 1H), 2.41 (s, 3H), 2.33 (s, 3H).

  • HRMS (ESI) : m/z calcd. for C₁₄H₁₃BrClNO₂S [M+H]⁺: 409.9412; found: 409.9408.

Alternative Synthetic Routes

NH₄I-Mediated Coupling (Source )

A novel method employs ammonium iodide (1.0 equiv) to mediate the reaction between sodium 4-chloro-3-methylbenzenesulfinate and 4-bromo-2-methylaniline at 80°C for 12 hours. This solvent-free approach yields 78–82% product, avoiding sulfonyl chloride handling.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in acetonitrile with K₂CO₃ as base enhances reaction efficiency, achieving 88% yield with reduced reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

The compound N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide , also known as a sulfonamide derivative, has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and documented case studies.

Structure

The compound features a sulfonamide group attached to a brominated and chlorinated aromatic system, which is crucial for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (bromine and chlorine) enhances the lipophilicity and membrane penetration of the compound, leading to improved efficacy against resistant bacterial strains .

Materials Science

In materials science, this compound serves as a building block for synthesizing novel polymers and composites with enhanced properties.

Data Table: Polymerization Studies

Polymer TypeMonomer UsedProperties
Poly(sulfonamide)This compoundHigh thermal stability, UV resistance
Conductive PolymersBlends with carbon nanotubesImproved electrical conductivity

Research indicates that incorporating this sulfonamide into polymer matrices can significantly enhance their thermal and mechanical properties, making them suitable for applications in electronics and coatings .

Environmental Applications

The environmental impact of sulfonamides has been a topic of research due to their persistence in wastewater. Studies have focused on the degradation pathways of such compounds in aquatic environments.

Case Study: Environmental Degradation

Research has shown that this compound can undergo photodegradation when exposed to UV light, resulting in less toxic byproducts. This finding is crucial for developing strategies to mitigate the environmental impact of pharmaceutical contaminants .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from producing essential nucleotides, leading to their death.

Comparison with Similar Compounds

(a) 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1)

  • Substituents: Contains an amino (-NH₂) group at position 3 and a methoxy (-OCH₃) group at position 4 on the phenyl ring, replacing the methyl group in the target compound.
  • Molecular Weight : 391.67 g/mol .
  • Methoxy groups may alter electronic effects (e.g., resonance donation), affecting reactivity in electrophilic substitution reactions.

(b) N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide

  • Substituents: Features an amino group at position 4 and lacks the chloro and 3-methyl groups on the sulfonamide-attached benzene ring.
  • Molecular Weight : 341.22 g/mol .

(c) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Substituents : Incorporates a pyrimidine ring with fluorine, formyl, and isopropyl groups, diverging from the benzene-based structure of the target compound.
  • Impact : The heterocyclic pyrimidine ring and fluorine substituent may enhance metabolic stability and target selectivity in drug design, while the formyl group introduces electrophilic reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~380 4-Bromo, 2-methyl, 4-chloro, 3-methyl ~3.5 <0.1 (aqueous)
3-Amino-N-(3-bromo-4-methoxyphenyl)-... 391.67 3-Amino, 4-methoxy ~2.8 ~1.2
N-(4-amino-2-methylphenyl)-4-bromobe... 341.22 4-Amino, 2-methyl ~2.3 ~5.0
N-[4-(4-Fluoro-phenyl)-5-formyl-6-is... ~420 Pyrimidine, fluorine, formyl ~2.5 ~0.5

*LogP and solubility values are estimated using analogous structures and computational tools.

Biological Activity

The compound N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide , also known as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C13H12BrClN2O2S
Molecular Weight (g/mol) 357.76
CAS Number 139937-37-4

Structure

The compound's structure features a sulfonamide group attached to a brominated aromatic ring, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of sulfonamide derivatives, including this compound. The compound exhibits varying degrees of effectiveness against different bacterial strains:

  • Staphylococcus aureus : MIC (Minimum Inhibitory Concentration) values indicate significant antibacterial activity.
  • Escherichia coli : Moderate activity observed with MIC values suggesting potential for further development.

Table: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae128

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in the folate biosynthesis pathway. This inhibition leads to a depletion of folate levels necessary for nucleic acid synthesis in bacteria.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. It was found that modifications in the aromatic rings significantly influenced antibacterial potency against resistant strains of bacteria .
  • In Vivo Testing :
    In vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues, indicating its potential as a therapeutic agent against bacterial infections .
  • Synergistic Effects :
    Research has shown that when combined with other antibiotics, such as penicillin derivatives, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy .

Q & A

Basic: What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-4-chloro-3-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sulfonylation of the amine precursor. A general approach includes:

  • Step 1: Reacting 4-bromo-2-methylaniline with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 2: Purification via column chromatography or recrystallization.
    Optimization Tips:
  • Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent: Use anhydrous dichloromethane or THF to enhance reactivity .
  • Catalysts: Add catalytic DMAP to accelerate sulfonamide bond formation .
    Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks using DEPT-135 and COSY to confirm substituent positions (e.g., bromine at C4, methyl at C2 on the phenyl ring) .
    • 2D HSQC/HMBC: Resolve ambiguities in aromatic proton coupling patterns .
  • X-ray Crystallography:
    • Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) to resolve halogen bonding interactions .
  • Mass Spectrometry:
    • HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 418.98) .

Basic: How is the preliminary biological activity of this compound assessed in antimicrobial studies?

Methodological Answer:

  • Assay Design:
    • MIC Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Time-Kill Curves: Evaluate bactericidal effects at 2× MIC over 24 hours .
  • Controls: Compare to sulfamethoxazole for baseline sulfonamide activity .
  • Data Interpretation: Activity discrepancies (e.g., higher potency against Gram-positive) may arise from membrane permeability differences .

Advanced: What strategies are used to investigate its mechanism of action as a bacterial enzyme inhibitor?

Methodological Answer:

  • Target Identification:
    • Enzyme Assays: Test inhibition of dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS) via UV-Vis kinetics (IC50 calculations) .
    • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to DHFR .
  • Structural Insights:
    • Molecular Docking (AutoDock Vina): Simulate binding to DHFR active sites; prioritize poses with ∆G < -8 kcal/mol .
    • Mutagenesis Studies: Validate key residues (e.g., Asp27 in DHFR) via site-directed mutagenesis .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modification Sites:
    • Bromo Substituent: Replace with CF3 or CN to enhance lipophilicity and target penetration .
    • Chlorine Position: Compare para vs. meta substitution on the benzene ring for steric effects .
  • Activity Metrics:
    • LogP: Adjust via substituents to balance solubility (e.g., Cl → OCH3 increases hydrophilicity) .
    • IC50 Trends: Correlate electronic effects (Hammett σ values) with enzyme inhibition .
  • Validation: Synthesize 10–15 analogs and test in parallel assays to identify SAR trends .

Advanced: How can conflicting data on its cytotoxicity across studies be resolved?

Methodological Answer:

  • Source Analysis:
    • Cell Lines: Compare results in HepG2 (liver) vs. MCF-7 (breast) to assess tissue-specific toxicity .
    • Assay Conditions: Control for serum content (e.g., 10% FBS may reduce apparent toxicity) .
  • Follow-Up Studies:
    • Apoptosis Markers: Use flow cytometry (Annexin V/PI) to distinguish necrosis vs. programmed cell death .
    • ROS Measurement: Quantify reactive oxygen species (DCFH-DA assay) to evaluate oxidative stress contributions .

Advanced: What computational approaches predict its interaction with non-enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD):
    • Simulate binding to membrane transporters (e.g., P-gp) using GROMACS; analyze RMSD/RMSF for stability .
  • Pharmacophore Modeling (MOE):
    • Map electrostatic/hydrophobic features to prioritize GPCR or kinase targets .
  • ADMET Prediction:
    • Use SwissADME to forecast blood-brain barrier permeability (TPSA > 80 Ų suggests low CNS activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.